1,1-Difluoro-3-isocyanocyclobutane (CAS 1355328-31-2): A Critical Building Block in Targeted Oncology Synthesis
1,1-Difluoro-3-isocyanocyclobutane (CAS 1355328-31-2): A Critical Building Block in Targeted Oncology Synthesis
Executive Summary
In the landscape of modern pharmaceutical development, the strategic incorporation of fluorinated aliphatic ring systems has revolutionized the pharmacokinetic profiles of small-molecule inhibitors. 1,1-Difluoro-3-isocyanocyclobutane (CAS 1355328-31-2) is a highly specialized, bifunctional building block that has gained prominence primarily for its role in the synthesis of Ivosidenib (Tibsovo), a first-in-class mutant isocitrate dehydrogenase 1 (IDH1) inhibitor used in the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma .
This technical guide provides an in-depth analysis of the physicochemical properties, structural rationale, and validated synthetic methodologies associated with this compound, designed specifically for researchers and drug development professionals.
Physicochemical Properties
Understanding the baseline properties of 1,1-Difluoro-3-isocyanocyclobutane is essential for predicting its behavior in multicomponent reactions and its handling requirements in the laboratory .
| Property | Value |
| IUPAC Name | 1,1-difluoro-3-isocyanocyclobutane |
| CAS Number | 1355328-31-2 |
| Molecular Formula | C₅H₅F₂N |
| Molecular Weight | 117.10 g/mol |
| Exact Mass | 117.039 Da |
| Topological Polar Surface Area (TPSA) | 4.4 Ų |
| Physical State | Liquid (typically handled as a solution in DCM or neat under inert atmosphere) |
Mechanistic Role in Drug Design
The architectural design of 1,1-Difluoro-3-isocyanocyclobutane is not arbitrary; it is an elegant solution to multiple pharmacological challenges.
-
The gem-Difluoro Group: The incorporation of two fluorine atoms on the cyclobutane ring serves a dual purpose. First, it significantly lowers the pKa of adjacent protons and alters the lipophilicity of the molecule, enhancing cellular permeability. Second, it acts as a metabolic shield, preventing cytochrome P450-mediated oxidation at the otherwise vulnerable cyclobutane methylene positions.
-
The Isocyanide Moiety: The isocyanide (-NC) group is a unique functional group characterized by a divalent carbon atom. This makes it an exceptional electrophile and nucleophile, allowing it to participate in complex multicomponent reactions, such as the Ugi four-component reaction (Ugi 4CR), which rapidly assembles the sterically hindered peptide-like backbone of IDH1 inhibitors.
Structural features of 1,1-Difluoro-3-isocyanocyclobutane and their functional outcomes.
Validated Synthesis Methodology
The synthesis of 1,1-Difluoro-3-isocyanocyclobutane requires careful manipulation of the strained cyclobutane ring to avoid ring-opening or polymerization. The standard industrial and laboratory route involves the formylation of an amine followed by an Appel-type dehydration .
Step-by-Step Protocol: Preparation of 1,1-Difluoro-3-isocyanocyclobutane
Phase 1: Formylation
-
Reagents: 3,3-difluorocyclobutanamine hydrochloride (1.0 eq), Triethylamine (TEA, 2.0 eq), Ethyl formate (excess solvent/reagent).
-
Procedure: Charge a sealed reactor with the amine hydrochloride, TEA, and ethyl formate. Heat the mixture to 85°C and stir overnight.
-
Causality & Logic: TEA is required to liberate the free base of the amine, making it nucleophilic. Ethyl formate acts as both the solvent and the formylating agent. The sealed reactor is critical to prevent the loss of the highly volatile ethyl formate at 85°C, driving the equilibrium toward the formation of N-(3,3-difluorocyclobutyl)formamide.
-
Workup: Cool, filter the TEA-HCl salts, and concentrate the filtrate. Triturate with n-hexane to yield the intermediate formamide as an off-white solid.
Phase 2: Dehydration to Isocyanide
-
Reagents: N-(3,3-difluorocyclobutyl)formamide (1.0 eq), Triphenylphosphine (PPh₃, 1.1 eq), Carbon tetrachloride (CCl₄, 1.0 eq), TEA (1.0 eq), Dichloromethane (DCM).
-
Procedure: Dissolve the formamide and PPh₃ in DCM. Add CCl₄ and TEA. Stir the reaction mixture overnight at 45°C under a nitrogen atmosphere.
-
Causality & Logic: This is an Appel-type dehydration. PPh₃ and CCl₄ react to form a chlorophosphonium species, which selectively activates the formamide oxygen. TEA then facilitates the elimination of triphenylphosphine oxide (Ph₃P=O) to yield the isocyanide. Why this method? Isocyanides are sensitive to harsh acids. The Appel conditions provide a mildly basic, self-buffering environment that prevents the degradation of the strained difluorocyclobutane ring and avoids the polymerization of the resulting isocyanide .
Step-by-step synthesis workflow of 1,1-Difluoro-3-isocyanocyclobutane.
Application Workflow: The Ugi Four-Component Reaction (4CR)
The primary application of 1,1-Difluoro-3-isocyanocyclobutane is as the isocyanide component in the Ugi 4CR to synthesize the core scaffold of Ivosidenib . This reaction is a self-validating system; if the sequence of addition is incorrect, the reaction will fail to yield the desired bis-amide, resulting instead in Passarini side-products.
Step-by-Step Ugi 4CR Protocol
-
Imine Formation: Combine 2-chlorobenzaldehyde (1.0 eq) and 3-amino-5-fluoropyridine (1.0 eq) in Methanol (MeOH). Stir at room temperature for 30 minutes.
-
Causality: Pre-stirring in a polar protic solvent (MeOH) is mandatory. The protic environment accelerates the condensation of the aldehyde and amine into a Schiff base (imine) and stabilizes the subsequent iminium ion.
-
-
Acid Addition: Add (S)-5-oxopyrrolidine-2-carboxylic acid (1.0 eq) and stir for an additional 30 minutes.
-
Causality: The carboxylic acid protonates the imine, drastically increasing its electrophilicity. Waiting 30 minutes ensures complete protonation before the nucleophile is introduced.
-
-
Isocyanide Addition: Add 1,1-Difluoro-3-isocyanocyclobutane (1.0 eq). Stir overnight at room temperature.
-
Causality: The isocyanide undergoes an alpha-addition to the iminium ion, followed by the addition of the carboxylate. This forms an unstable intermediate that undergoes a spontaneous, irreversible Mumm rearrangement (an acyl transfer) to form the highly stable bis-amide target.
-
-
Validation: Quench with H₂O, extract with EtOAc, and purify via chromatography. Confirm product identity via LC-MS (looking for the specific[M+H]+ mass of the adduct) and ¹H NMR (verifying the presence of the distinct multiplet signals of the difluorocyclobutyl protons between 2.50–3.20 ppm).
Ugi four-component reaction pathway utilizing 1,1-Difluoro-3-isocyanocyclobutane.
Conclusion
1,1-Difluoro-3-isocyanocyclobutane (CAS 1355328-31-2) represents a triumph of rational drug design, merging the metabolic resilience of a gem-difluoro cycloalkane with the synthetic versatility of an isocyanide. By strictly adhering to mild dehydration protocols (such as the Appel reaction) and leveraging the ordered assembly of the Ugi four-component reaction, researchers can reliably integrate this moiety into complex active pharmaceutical ingredients (APIs), ensuring both high synthetic yield and optimal pharmacokinetic performance.
References
-
PubChem. "1,1-Difluoro-3-isocyanocyclobutane Compound Summary". National Center for Biotechnology Information. Available at:[Link]
- Google Patents. "US9850277B2 - Therapeutically active compositions and their methods of use". United States Patent and Trademark Office.
- Google Patents. "WO2019104318A1 - Solid state forms of ivosidenib". World Intellectual Property Organization.
- Google Patents. "US9474779B2 - Therapeutically active compositions and their methods of use". United States Patent and Trademark Office.
